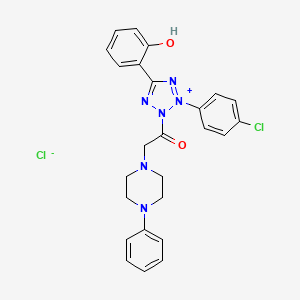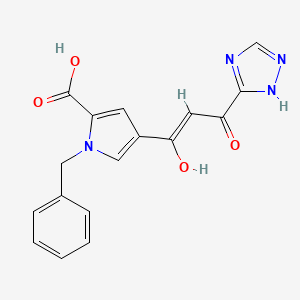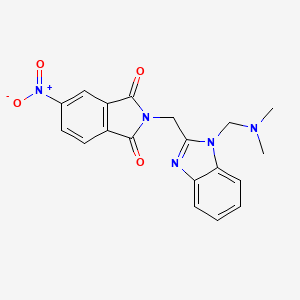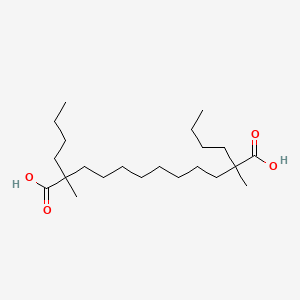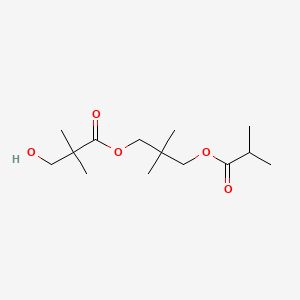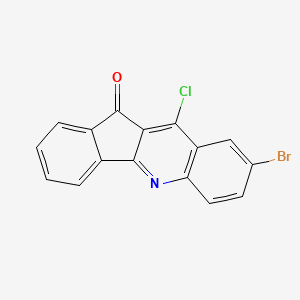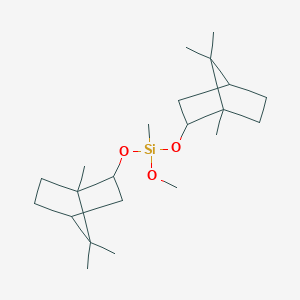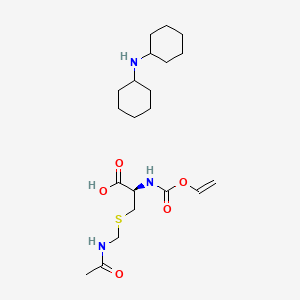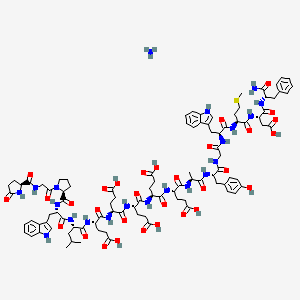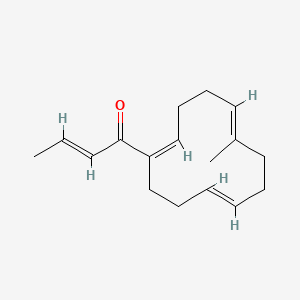
Pyrimidine-4-methanethiol, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-4-methanethiol, hydrochloride is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their significant role in biological systems, including being components of nucleic acids such as DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4-methanethiol, hydrochloride typically involves the reaction of pyrimidine derivatives with thiol-containing compounds under specific conditions. One common method includes the use of β-keto enamides and hydroxylamine hydrochloride, which react under controlled temperatures to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Transition-metal catalyzed reactions, such as those involving copper or iron catalysts, are frequently used to facilitate the synthesis of pyrimidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine-4-methanethiol, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Applications De Recherche Scientifique
Pyrimidine-4-methanethiol, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It plays a role in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mécanisme D'action
The mechanism of action of pyrimidine-4-methanethiol, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Pyrimidine: A basic heterocyclic compound with two nitrogen atoms at positions 1 and 3.
Thymine: A pyrimidine derivative found in DNA.
Cytosine: Another pyrimidine derivative found in DNA and RNA.
Uniqueness: Pyrimidine-4-methanethiol, hydrochloride is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrimidine derivatives that may lack this functional group .
Propriétés
Numéro CAS |
119396-01-9 |
|---|---|
Formule moléculaire |
C5H7ClN2S |
Poids moléculaire |
162.64 g/mol |
Nom IUPAC |
pyrimidin-4-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C5H6N2S.ClH/c8-3-5-1-2-6-4-7-5;/h1-2,4,8H,3H2;1H |
Clé InChI |
CYIJQVXUVKWKOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1CS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


